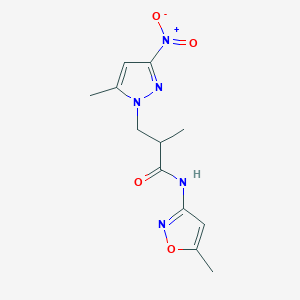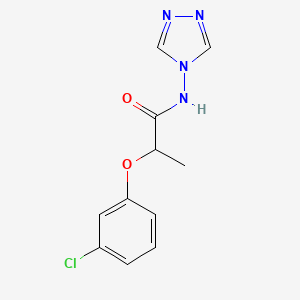
Methanediyldinaphthalene-1,2-diyl dibenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({2-[(PHENYLSULFONYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 1-BENZENESULFONATE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and sulfonate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2-[(PHENYLSULFONYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 1-BENZENESULFONATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-naphthol with phenylsulfonyl chloride in the presence of a base to form 2-[(phenylsulfonyl)oxy]-1-naphthol. This intermediate is then reacted with benzyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-({2-[(PHENYLSULFONYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 1-BENZENESULFONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxides.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products
The major products formed from these reactions include sulfone and sulfoxide derivatives, as well as various substituted aromatic compounds.
Applications De Recherche Scientifique
1-({2-[(PHENYLSULFONYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 1-BENZENESULFONATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-({2-[(PHENYLSULFONYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 1-BENZENESULFONATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate groups can form strong interactions with positively charged sites on proteins, potentially inhibiting their activity. The aromatic rings may also participate in π-π stacking interactions, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4’-[(PHENYLSULFONYL)OXY][1,1’-BIPHENYL]-4-YL BENZENESULFONATE
- 2-[(PHENYLSULFONYL)AMINO]-3-[(PHENYLSULFONYL)OXY]PROPYL BENZENESULFONATE
- 2-PHENYL-3-[(PHENYLSULFONYL)OXY]PROPYL BENZENESULFONATE
Uniqueness
1-({2-[(PHENYLSULFONYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 1-BENZENESULFONATE is unique due to its specific arrangement of aromatic rings and sulfonate groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C33H24O6S2 |
|---|---|
Poids moléculaire |
580.7 g/mol |
Nom IUPAC |
[1-[[2-(benzenesulfonyloxy)naphthalen-1-yl]methyl]naphthalen-2-yl] benzenesulfonate |
InChI |
InChI=1S/C33H24O6S2/c34-40(35,26-13-3-1-4-14-26)38-32-21-19-24-11-7-9-17-28(24)30(32)23-31-29-18-10-8-12-25(29)20-22-33(31)39-41(36,37)27-15-5-2-6-16-27/h1-22H,23H2 |
Clé InChI |
LACULELJFOKGEJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=CC=CC=C3C=C2)CC4=C(C=CC5=CC=CC=C54)OS(=O)(=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Imidazol-1-yl-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B14921299.png)

![2-oxo-2-phenylethyl N-[(4-chlorophenyl)carbonyl]glycylglycinate](/img/structure/B14921307.png)


![Propan-2-yl 5-{[(4-chlorophenyl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B14921312.png)
![1-[4-(4-Methylbenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B14921316.png)
![N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14921321.png)
![2-{4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-N-cyclohexylacetamide](/img/structure/B14921336.png)
![Methyl 1-[3-(naphthalen-2-ylsulfonyl)propanoyl]prolinate](/img/structure/B14921350.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B14921375.png)
![Methyl 1-(butan-2-yl)-4-oxo-7-(pyridin-3-yl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B14921386.png)
![(2Z)-2-[(2-bromo-4-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14921390.png)
